molecular formula C14H28Sn B095495 DIALLYLDIBUTYLTIN CAS No. 15336-98-8

DIALLYLDIBUTYLTIN

Cat. No.: B095495
CAS No.: 15336-98-8
M. Wt: 315.1 g/mol
InChI Key: LCGVYMRFNOWPGQ-UHFFFAOYSA-N
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Description

DIALLYLDIBUTYLTIN is an organotin compound with the molecular formula C14H28Sn. It is also known by other names such as dibutyl-bis(prop-2-enyl)stannane and dibutyldi-2-propen-1-ylstannane . This compound is characterized by its liquid form and has a molecular weight of 315.08 g/mol . Organotin compounds like diallyldibutylstannane are of significant interest due to their diverse applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of diallyldibutylstannane typically involves the reaction of dibutyltin dichloride with allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

DIALLYLDIBUTYLTIN undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert diallyldibutylstannane to lower oxidation state tin compounds.

    Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic reagents.

    Addition: The compound can participate in addition reactions with alkenes and alkynes to form new organotin compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield tin oxides, while substitution with halogens can produce halogenated organotin compounds .

Scientific Research Applications

DIALLYLDIBUTYLTIN has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

    Biology: Organotin compounds, including diallyldibutylstannane, have been studied for their potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Research has explored the use of organotin compounds in medicinal chemistry, particularly for their potential anticancer properties.

    Industry: This compound is used in the production of polymers and as a catalyst in various industrial processes.

Comparison with Similar Compounds

DIALLYLDIBUTYLTIN can be compared with other organotin compounds such as:

  • Tetraisopropyltin
  • Tri-n-propyltin chloride
  • Trimethyltin chloride
  • Tetrakis(diethylamino)tin(IV)

These compounds share similar structural features but differ in their specific substituents and reactivity.

Properties

IUPAC Name

dibutyl-bis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVYMRFNOWPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165316
Record name Diallyldibutylstannane
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Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15336-98-8
Record name Dibutyldi-2-propen-1-ylstannane
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Record name Diallyldibutylstannane
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Record name 15336-98-8
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Record name Diallyldibutylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes diallyldibutyltin useful in organic synthesis?

A: this compound is a versatile reagent due to the presence of both allyl and butyl groups attached to the tin center. This structure allows it to participate in a variety of reactions, including allylation and cyclization reactions. For instance, it acts as an allylating agent for carbonyl compounds in the presence of chlorotrimethylsilane and acetonitrile, yielding homoallyl silyl ethers. [] It also reacts with halo ketones in the presence of tetraethylammonium chloride to generate cyclic ethers like oxiranes and tetrahydrofurans. [, ]

Q2: How does the solvent system affect the reactivity of this compound?

A: The choice of solvent can dramatically influence the reaction pathway and product distribution of this compound-mediated reactions. For example, while chlorotrimethylsilane and acetonitrile promote carbonyl allylation, the addition of HMPA or LiCl hinders this reaction. [] Additionally, the catalytic effect of lithium perchlorate on ene reactions involving this compound and diethyl azodicarboxylate is solvent-dependent, with varying reactivity observed in acetonitrile, acetone, diethyl ether, dimethylformamide, and ethyl acetate. []

Q3: Are there any catalytic systems that can enhance the reactivity of this compound?

A: Yes, several catalysts have been identified to promote reactions involving this compound. For example, tetraethylammonium chloride effectively catalyzes the formation of cyclic ethers from this compound and halo ketones. [, ] Furthermore, indium triflate has been found to catalyze the allylation of ketones using this compound as the allylating agent. [, ]

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